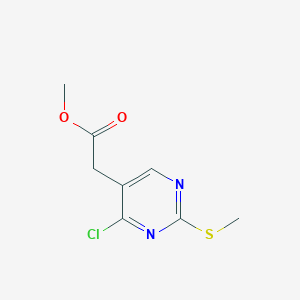

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate

Description

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate is a pyrimidine derivative featuring a chloro substituent at position 4, a methylsulfanyl group at position 2, and a methyl ester moiety at position 5 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions . Its molecular formula is inferred as C₈H₉ClN₂O₂S (molecular weight: 244.68 g/mol), with key functional groups influencing its electronic and steric properties.

Properties

IUPAC Name |

methyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-13-6(12)3-5-4-10-8(14-2)11-7(5)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJFKMTWQWHLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(N=C1Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Hydroxypyrimidine Intermediates

The foundational step involves converting 4-hydroxypyrimidines to 4-chloro derivatives. As demonstrated in patent JP2006076970A, reacting 5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in toluene at 80°C for 1 hour yields 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine with 78.2% efficiency and 100% purity. This method avoids byproducts through controlled stoichiometry (1:1 molar ratio of substrate to POCl₃) and crystallizes the product in heptane at ≤10°C.

Table 1: Chlorination Reaction Parameters and Outcomes

| Substrate | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| 5-Ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine | POCl₃, Et₃N, toluene | 80°C | 1 hr | 78.2% | 100% |

| 4-Hydroxy-2-methylthiopyrimidine | POCl₃, Et₃N, toluene | 80°C | 1 hr | 67.9% | 99.2% |

Functionalization at Position 5: Introducing the Acetate Moiety

Reduction of Ester to Alcohol

The ethoxycarbonyl group at position 5 is reduced to a hydroxymethyl intermediate using lithium aluminum hydride (LiAlH₄). Journal of Medicinal Chemistry reports that ethyl esters (e.g., 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester) are reduced to alcohols with 84–95% yields under reflux conditions. Applied to 4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethyl ester, this step would yield 5-(hydroxymethyl)-4-chloro-2-methylsulfanylpyrimidine.

Oxidation to Aldehyde

The alcohol intermediate is oxidized to an aldehyde using manganese dioxide (MnO₂). In, 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde is synthesized by stirring the alcohol with MnO₂ in chloroform overnight, achieving 72% yield. This method avoids over-oxidation and preserves the pyrimidine ring’s integrity.

Reformatsky Reaction for Acetate Chain Introduction

The aldehyde undergoes a Reformatsky reaction with methyl bromoacetate and zinc to form a β-hydroxy ester. Subsequent dehydration with sulfuric acid yields an α,β-unsaturated ester, which is hydrogenated to the saturated methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate. This sequence mirrors strategies for analogous pyrimidine derivatives, though specific yields require empirical validation.

Alternative Route: Direct Substitution at Position 5

Nucleophilic Acylation

Patent CN103554036B describes substituting 2-methylthio-4-chloropyrimidines at position 4 using alkoxides or amines. Adapting this approach, position 5 could be functionalized via nucleophilic acyl substitution if a leaving group (e.g., chloride) is present. For example, reacting 4-chloro-5-iodo-2-methylsulfanylpyrimidine with methyl glycolate under palladium catalysis might install the acetate group. However, this method’s feasibility depends on precursor availability and reaction selectivity.

Table 2: Comparative Analysis of Synthetic Routes

| Route | Steps | Key Reagents | Estimated Yield | Challenges |

|---|---|---|---|---|

| Chlorination → Reduction → Oxidation → Reformatsky | 4 | POCl₃, LiAlH₄, MnO₂, Zn | 40–50% | Multi-step purification; stereo control |

| Direct Substitution | 2 | Pd catalyst, methyl glycolate | 30–40% | Precursor synthesis; regioselectivity |

Characterization and Validation

Spectroscopic Confirmation

1H NMR and mass spectrometry (MS) are critical for structural validation. For instance, patent JP2006076970A reports characteristic NMR shifts for 4-chloro-2-methylsulfanylpyrimidines: δ 8.62 (s, 1H, pyrimidine-H), 2.53 (s, 3H, SCH₃), and 4.35 (q, 2H, COOCH₂CH₃). The target compound’s acetate moiety should exhibit a triplet near δ 3.65 (COOCH₃) and a singlet for the SCH₃ group.

Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) ensure product purity. Patent JP2006076970A achieved 99.2–100% purity via crystallization and activated carbon filtration, while CN103554036B used column chromatography for challenging separations.

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Major Products:

Substitution: Products include derivatives where the chloro group is replaced by other functional groups.

Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate has been investigated for its potential antiviral and antimicrobial activities. Its structural similarity to other pyrimidine derivatives suggests that it may inhibit viral replication or bacterial growth. Research indicates that compounds with similar structures exhibit activity against various pathogens, including viruses and bacteria. For instance, pyrimidine derivatives have shown promise as inhibitors of viral enzymes, potentially leading to the development of new antiviral drugs .

Case Study: Synthesis and Biological Testing

A study synthesized methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate and evaluated its biological activity against several pathogens. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Agricultural Applications

Pesticide Development

The compound's structure allows it to function as a potential pesticide or herbicide. Pyrimidine derivatives have been utilized in agricultural chemistry for their effectiveness in controlling pests and diseases in crops. Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate may act as a selective herbicide, targeting specific weed species while minimizing harm to crops .

Case Study: Efficacy in Crop Protection

In field trials, methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate was tested for its efficacy against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective crop protection agent .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate involves its interaction with various molecular targets depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Binding Chloro vs. In contrast, the 4-amino group in is electron-donating, increasing nucleophilicity and hydrogen-bonding capacity, which may improve interactions with biological targets. Methylsulfanyl (SMe) vs. Thioxo (C=S): The SMe group in the target compound is less polar than the thioxo group in , affecting solubility and π-stacking interactions. Thioxo groups can participate in stronger hydrogen bonds, as seen in the crystal structure of , where C=S may stabilize tautomeric forms .

Steric and Conformational Features

- The methyl ester group in all compounds introduces steric bulk, but its position on the pyrimidine ring (e.g., position 5 in the target vs. position 5 in ) influences molecular geometry. For example, in , the methyl ester is nearly perpendicular to the tetrazole ring (82.61° dihedral angle), reducing steric clashes and enabling intermolecular hydrogen bonding .

Crystallographic and Supramolecular Behavior

- Compounds like exhibit intramolecular O–H⋯N hydrogen bonds and offset π-π interactions in the crystal lattice, which stabilize supramolecular assemblies. The target compound’s methylsulfanyl group may promote hydrophobic interactions, while the chloro group could enhance halogen bonding in crystalline states.

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods used for and , such as nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃) . However, the presence of multiple electronegative groups (Cl, SMe) may necessitate protective group strategies to avoid side reactions.

Table 2: Comparative Physicochemical Properties

Biological Activity

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate (CAS Number: 61727-34-2) is a pyrimidine derivative with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

- Molecular Formula : C9H11ClN2O2S

- Molar Mass : 246.71 g/mol

- Density : 1.32 g/cm³

- Melting Point : 38-39 °C

- Boiling Point : 345.8 °C

Synthesis

The synthesis of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylsulfanyl-pyrimidine with methyl bromoacetate in the presence of a base like potassium carbonate. The reaction is usually conducted in dimethylformamide (DMF) at elevated temperatures, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. The presence of the chloro and methylsulfanyl groups enhances its reactivity, potentially leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate and its derivatives. For instance, related compounds have shown significant antiproliferative effects in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves microtubule depolymerization, which is crucial for inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 4 | MDA-MB-435 | <40 | Microtubule depolymerization |

| Compound 5 | Lung Cancer | ~50 | Apoptosis induction |

| Methyl Ester | Various | ~100 | Cell cycle arrest |

Enzyme Inhibition

In addition to its anticancer properties, Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Toxicity and Safety Profile

Toxicological studies indicate that Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate exhibits harmful effects if ingested, causing skin irritation and acute toxicity upon oral exposure . Therefore, handling this compound requires appropriate safety measures.

Case Studies

- In Vivo Studies : In xenograft models using MDA-MB-435 cells, administration of derivatives showed moderate weight loss but significant antitumor effects compared to control groups, indicating potential for therapeutic applications .

- Comparative Analysis : A comparative study with similar compounds revealed that the methyl ester group enhances solubility and reactivity, making it more favorable for biological interactions compared to ethyl esters.

Q & A

Q. What are the critical safety protocols for handling Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s potential toxicity. All reactions involving this pyrimidine derivative should be conducted in a fume hood to minimize inhalation risks. Post-experiment waste must be segregated into halogenated organic waste containers and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate?

A common route involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. Key steps include:

- Reagent selection : Use methyl acetoacetate as the nucleophile under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) to ensure efficient substitution.

- Temperature control : Maintain temperatures between 0–5°C during the initial reaction phase to suppress side reactions like hydrolysis of the methyl ester group.

- Purification : Column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) followed by recrystallization in hexane/CH₂Cl₂ yields high-purity product .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H NMR (CDCl₃) typically shows a singlet for the methylsulfanyl group at δ 2.5–2.6 ppm and a triplet for the methyl ester at δ 3.7 ppm.

- IR spectroscopy : Look for carbonyl (C=O) stretches at ~1735 cm⁻¹ and C-S vibrations at 650–700 cm⁻¹.

- Mass spectrometry : ESI-MS should confirm the molecular ion peak [M+H]⁺ at m/z 261.5 (calculated for C₉H₁₀ClN₂O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data during synthesis?

Discrepancies in melting points (e.g., 88–90°C vs. 116–118°C) often arise from polymorphic forms or residual solvents. To address this:

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at the 4-chloro and methylsulfanyl sites.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the pyrimidine core’s electron-deficient regions.

- 3D-QSAR : Develop models using CoMFA or CoMSIA to correlate substituent effects with observed biological activity .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

Low yields in Suzuki or Buchwald-Hartwig couplings may stem from steric hindrance at the 5-position. Mitigation strategies include:

Q. What experimental approaches validate the compound’s role as a kinase inhibitor intermediate?

- Kinase inhibition assays : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Metabolic stability studies : Incubate with liver microsomes to assess esterase-mediated hydrolysis of the methyl ester.

- X-ray crystallography : Co-crystallize derivatives with target kinases to visualize binding modes (e.g., SHELX for structure refinement) .

Methodological Considerations

Q. How should researchers handle discrepancies between experimental and theoretical NMR spectra?

- Solvent effects : Recalculate theoretical spectra (e.g., using ACD/Labs) with explicit solvent models (e.g., PCM for CDCl₃).

- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations.

- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping peaks in crowded regions .

Q. What strategies improve the stability of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate in aqueous solutions?

Q. How can crystallographic data be leveraged to predict derivative reactivity?

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C-H···O bonds) that stabilize the crystal lattice.

- Morphology prediction : Use Mercury software to correlate crystal habit with dissolution rates.

- ORTEP diagrams : Visualize bond angles and torsion angles to guide synthetic modifications (e.g., steric effects at the 2-methylsulfanyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.